![molecular formula C29H32N2O5 B11032124 2''-Amino-6',6',7''-trimethyl-3''-propionyl-5',6'-dihydro-5''{H}-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-{IJ}]quinoline-1',4''-pyrano[4,3-{B}]pyran]-2',5''-dione](/img/structure/B11032124.png)
2''-Amino-6',6',7''-trimethyl-3''-propionyl-5',6'-dihydro-5''{H}-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-{IJ}]quinoline-1',4''-pyrano[4,3-{B}]pyran]-2',5''-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The synthetic routes typically involve:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure.
Functional Group Introduction: Various functional groups, such as amino, propionyl, and methyl groups, are introduced through reactions like alkylation, acylation, and amination.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to replace functional groups with other substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with conditions varying based on the desired reaction.
Major Products: The major products formed depend on the specific reactions and conditions used, leading to derivatives with different functional groups.
Scientific Research Applications
2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
2’‘-Amino-6’,6’,7’‘-trimethyl-3’‘-propionyl-5’,6’-dihydro-5’‘{H}-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-{IJ}]quinoline-1’,4’‘-pyrano[4,3-{B}]pyran]-2’,5’'-dione can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other spirocyclic compounds and quinoline derivatives.
Uniqueness: The unique combination of functional groups and the spirocyclic structure of this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C29H32N2O5 |
|---|---|
Molecular Weight |
488.6 g/mol |
InChI |
InChI=1S/C29H32N2O5/c1-5-19(32)21-24(30)36-20-14-16(2)35-25(33)22(20)29(21)18-11-9-10-17-23(18)31(26(29)34)28(15-27(17,3)4)12-7-6-8-13-28/h9-11,14H,5-8,12-13,15,30H2,1-4H3 |
InChI Key |
DWPDLOSSTRNCPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(OC2=C(C13C4=CC=CC5=C4N(C3=O)C6(CCCCC6)CC5(C)C)C(=O)OC(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11032047.png)
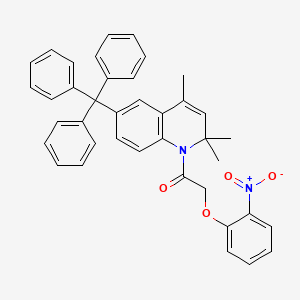
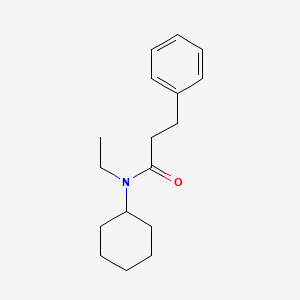
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B11032074.png)
![Tetraethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032076.png)
![1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11032078.png)
![Ethyl 2-{[4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-(ethoxycarbonyl)-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11032087.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11032090.png)
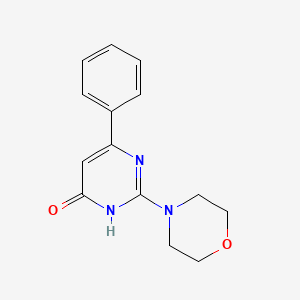
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11032104.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11032106.png)
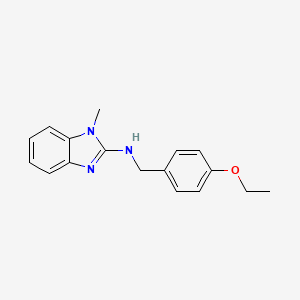
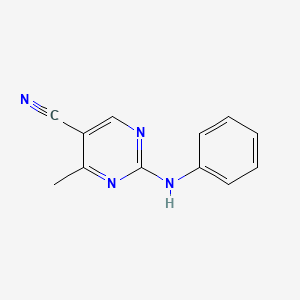
![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B11032128.png)
